(Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-Methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the reaction of 6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (Z)-Methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) and halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(Z)-Methyl 2-(6-methyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its specific structural features and reactivity. Similar compounds include:
Methyl 2-(6-methylbenzo[d]thiazol-3(2H)-yl)acetate: Lacks the pivaloylimino group.
Methyl 2-(2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate: Lacks the 6-methyl group.
Methyl 2-(6-methyl-2-(pivaloylimino)benzothiazol-3(2H)-yl)acetate: Similar but with a different substituent on the benzothiazole ring.
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10-6-7-11-12(8-10)22-15(17-14(20)16(2,3)4)18(11)9-13(19)21-5/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYSZOYMQQPBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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